
Jasmolin I
説明
Synthesis Analysis
Jasmonates are synthesized from α-linolenic acid through the octadecanoid pathway, involving several enzymatic steps that occur in different cellular compartments, including chloroplasts and peroxisomes. The process begins with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA) in chloroplasts through actions of enzymes such as lipoxygenase, allene oxide synthase, and allene oxide cyclase. Further processing, including reduction and β-oxidation steps, ultimately leads to the production of jasmonic acid and its derivatives, including Jasmolin I (León & Sánchez-Serrano, 1999).
Molecular Structure Analysis
Jasmolin I, like other jasmonates, features a cyclopentanone ring derived from the jasmonate biosynthesis pathway. This core structure is crucial for the biological activity of jasmonates, facilitating their interaction with specific receptors and signaling molecules within plant cells. The molecular structure is intricately related to its function, with specific modifications affecting its activity and role in plant physiology (Wasternack & Kombrink, 2010).
Chemical Reactions and Properties
Jasmonates undergo various chemical reactions that modify their structure and activity. These modifications can include conjugation with amino acids, methylation, and hydroxylation. Such chemical modifications are crucial for the diverse roles of jasmonates in plant stress responses, signaling, and development. The chemical properties of Jasmolin I, dictated by its structure, influence its solubility, stability, and interaction with other molecules in the plant (Wasternack & Strnad, 2018).
Physical Properties Analysis
The physical properties of jasmonates, including Jasmolin I, such as melting point, boiling point, and solubility, are influenced by their molecular structure. These properties affect how jasmonates are stored, transported, and function within the plant system. For example, the volatility of some jasmonates plays a role in plant-to-plant signaling (Farmer & Ryan, 1990).
Chemical Properties Analysis
The chemical properties of Jasmolin I, including reactivity and interaction with other biochemical pathways, are central to its function in plant defense and development. Jasmonates participate in a wide range of biochemical reactions, influencing processes such as gene expression, enzyme activity, and interaction with other signaling molecules. The specific chemical properties of Jasmolin I would dictate its role in these complex biochemical networks (Wasternack & Hause, 2013).
科学的研究の応用
Plant Defense and Stress Response : Jasmonates, including Jasmolin I, play a crucial role in plant defense mechanisms. They are involved in defense responses against herbivores, nematodes, and other microorganisms, and alleviate abiotic stresses while regulating beneficial plant-microbe interactions. These compounds mediate defense-related gene expression in plants, leading to the synthesis of proteins essential for plant defense (Rakwal & Komatsu, 2000); (Dar et al., 2015).
Plant Development and Environmental Adaptation : Jasmonates regulate plant development and adaptation through protein-protein interactions, specific expression patterns, and signal integration. They affect growth inhibition, seed germination, and responses to environmental cues (Chini et al., 2016).
Secondary Metabolite Biosynthesis : In plant cells, jasmonates like Jasmolin I can induce the biosynthesis of secondary metabolites. This involves key regulatory elements such as the GCC-box-like element and transcription factors like ORCA2 (Menke et al., 1999).
Insecticidal Applications : Jasmolin I and its photoproducts have been found to possess insecticidal properties. The isomers of the rethrolone moiety, which include Jasmolin I, may be used in insecticide formulations (Kawano et al., 1980).
Therapeutic Potential : Research suggests that jasmonic acid and its derivatives, including Jasmolin I, may have potential as drugs and prodrugs. This offers hope for developing new therapeutics in related fields (Pirbalouti et al., 2014).
将来の方向性
A study has shed light on the molecular mechanism of pyrethrum action on sodium channels and revealed differences in the modes of action of the six bioactive constitutes of pyrethrum . This provides a foundation for future structure-function studies of pyrethrins, their cognate olfactory receptors, and efficacy .
特性
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKIRHFOLVYKFT-VUMXUWRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042081 | |
| Record name | Jasmolin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jasmolin I | |
CAS RN |
4466-14-2 | |
| Record name | Jasmolin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jasmolin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jasmolin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JASMOLIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)
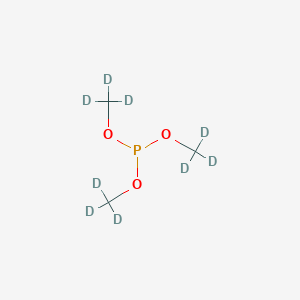
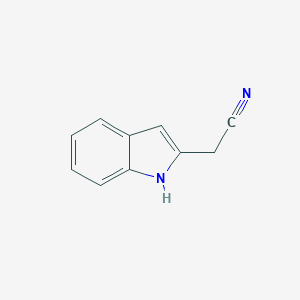
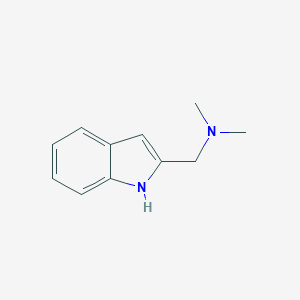
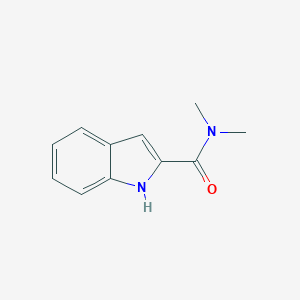
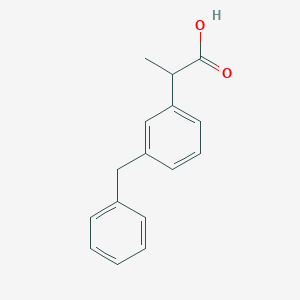
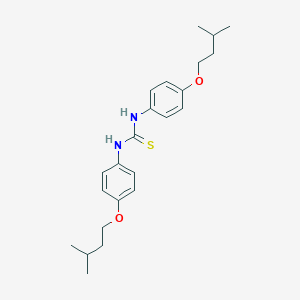
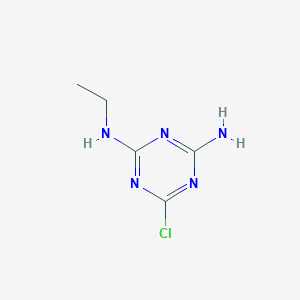

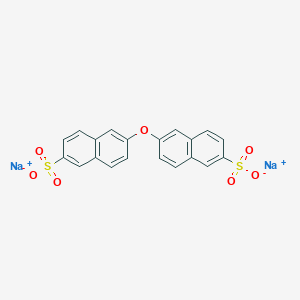
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)
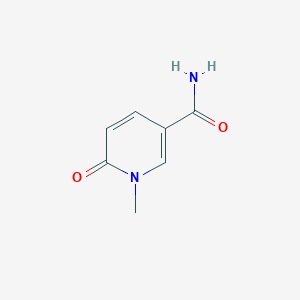

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)